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  • Product: 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde
  • CAS: 299166-76-0

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides an in-depth analysis of the heterocyclic compound 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde. The document is intended for researchers, medicinal chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the heterocyclic compound 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde. The document is intended for researchers, medicinal chemists, and drug development professionals interested in novel molecular scaffolds. It details the molecular characteristics, a proposed synthetic pathway, and the potential applications of this compound, grounding the discussion in established chemical principles and relevant scientific literature.

Molecular Structure and Physicochemical Properties

The fundamental identity of any compound lies in its structure and associated properties. 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde is an N-arylpyrrole derivative, featuring a pyrrole ring substituted at the nitrogen atom with a 2-(methylsulfanyl)phenyl group and a carbaldehyde (formyl) group at the C2 position of the pyrrole ring.

Molecular Formula and Weight

From its chemical structure, the molecular formula is determined to be C12H11NOS . Based on this formula, the key molecular weight parameters are calculated and summarized in the table below.

PropertyValue
Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
Exact Mass 217.0561 g/mol
Elemental Composition C, 66.33%; H, 5.10%; N, 6.45%; O, 7.36%; S, 14.76%
Chemical Structure

The structural arrangement of the molecule is critical for its chemical reactivity and biological interactions. The diagram below illustrates the connectivity of the atoms.

Caption: 2D structure of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde.

Rationale and Significance in Medicinal Chemistry

The molecular architecture of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde combines three key pharmacophoric motifs: an N-arylpyrrole core, a reactive carbaldehyde group, and a thioether (methylsulfanyl) moiety.

  • N-Arylpyrrole Core: The C-N axially chiral N-arylpyrrole framework is a privileged scaffold found in numerous biologically active molecules and natural products.[1] Derivatives of N-arylpyrroles have demonstrated significant potential as broad-spectrum antimicrobial agents, showing activity against ESKAPE pathogens and Mycobacterium species.[2]

  • Thioether Moiety: Organosulfur compounds are integral to modern drug design, with the thioether group being a common feature in many FDA-approved drugs.[3][4] The inclusion of sulfur can enhance lipophilicity, improve metabolic stability, and facilitate key interactions with biological targets.[5]

  • Pyrrole-2-carbaldehyde Functionality: The aldehyde group at the C2 position is a versatile chemical handle. It serves as a precursor for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives such as Schiff bases, hydrazones, and more complex heterocyclic systems, which is a common strategy in drug discovery programs.[6]

The convergence of these three features suggests that 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde is a promising starting point for the development of novel therapeutic agents.

Proposed Synthetic Pathway

G Start 2-(methylsulfanyl)aniline + 2,5-Dimethoxytetrahydrofuran Step1 Step 1: Clauson-Kaas Reaction (N-Arylation) Start->Step1 Intermediate 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole Step1->Intermediate Acetic Acid, Reflux Step2 Step 2: Vilsmeier-Haack Reaction (Formylation) Intermediate->Step2 Product 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde Step2->Product POCl3, DMF

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole (N-Arylation)

The synthesis of N-arylpyrroles can be efficiently achieved via the Clauson-Kaas reaction, which involves the condensation of an aniline with a furan derivative.[7][8] This method provides a direct and atom-economical route to the desired N-substituted pyrrole intermediate.

Protocol:

  • To a round-bottom flask, add 2-(methylsulfanyl)aniline (1.0 eq) and glacial acetic acid.

  • While stirring, add 2,5-dimethoxytetrahydrofuran (1.05 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole.

Step 2: Synthesis of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde (Formylation)

The Vilsmeier-Haack reaction is the most common and effective method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrrole.[9] For N-substituted pyrroles, the reaction typically shows high regioselectivity for the C2 position, which is sterically more accessible than the C3 position.[10][11][12]

Protocol:

  • In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve the 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole (1.0 eq) from Step 1 in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Add a solution of sodium acetate or sodium hydroxide to neutralize the mixture, which will induce precipitation of the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the final product, 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed through standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (δ 9.5-10.0 ppm), three pyrrole ring protons (δ 6.0-7.5 ppm), four aromatic protons on the phenyl ring (δ 7.0-7.8 ppm), and a singlet for the methylsulfanyl group protons (δ 2.4-2.6 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal signals for the carbonyl carbon of the aldehyde (δ 175-185 ppm), carbons of the pyrrole and phenyl rings (δ 110-140 ppm), and the methyl carbon of the methylsulfanyl group (δ 15-20 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the C=O stretch of the aldehyde (around 1660-1680 cm⁻¹) and C-H, C=C, and C-N stretching frequencies characteristic of the aromatic and heterocyclic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that corresponds to C12H11NOS. The mass spectrum will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.

Potential Applications in Drug Development

The unique combination of a biologically active N-arylpyrrole core with a versatile aldehyde handle and a drug-like thioether moiety makes 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde a highly attractive scaffold for medicinal chemistry.

  • Antimicrobial Agents: Given the known antibacterial and antifungal properties of N-arylpyrroles, this compound is a prime candidate for derivatization to create novel antimicrobial agents.[2] The aldehyde can be converted into various imines and hydrazones to explore structure-activity relationships (SAR).

  • Anticancer Agents: Pyrrole-based structures are found in numerous compounds with cytotoxic activity. The scaffold can be elaborated to target various pathways involved in cancer progression.

  • Enzyme Inhibitors: The aromatic and heterocyclic rings provide a platform for designing molecules that can fit into the active sites of enzymes. The thioether group can form specific interactions, and the aldehyde can be used to introduce functionalities that bind covalently or non-covalently to enzyme targets.

Conclusion

This guide has detailed the molecular structure, properties, and a feasible synthetic route for 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde. While this specific molecule is not extensively documented, its constituent parts—the N-arylpyrrole, the thioether, and the carbaldehyde—are all well-established pharmacophores in medicinal chemistry. The proposed synthetic pathway is based on reliable and high-yielding named reactions, providing a clear path for its preparation in a laboratory setting. The inherent chemical functionalities of this compound make it a valuable and versatile building block for the synthesis of compound libraries aimed at discovering new therapeutic agents. Further investigation into its synthesis and biological evaluation is highly encouraged.

References

  • [No Author]. (n.d.). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Who we serve. Retrieved from [Link]

  • [No Author]. (2020). N-Aryl Pyrrole Synthesis from Biomass-Derived Furans and Arylamine over Lewis Acidic Hf-Doped Mesoporous SBA-15 Catalyst. ACS Publications. Retrieved from [Link]

  • [No Author]. (2016). Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. ACS Catalysis. Retrieved from [Link]

  • [No Author]. (n.d.). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. PMC. Retrieved from [Link]

  • [No Author]. (2006). Synthesis of 1-Substituted Pyrrole-3-carboxaldehydes. Taylor & Francis. Retrieved from [Link]

  • [No Author]. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Retrieved from [Link]

  • [No Author]. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Retrieved from [Link]

  • [No Author]. (2025). ChemInform Abstract: Novel Synthesis of N-Arylpyrrole, Pyrrolo[1,2-a]quinazoline, and Pyrrolo[3,4-d]pyridazine Derivatives. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • [No Author]. (n.d.). Vilsmeier–Haack formylation of pyrrole. ResearchGate. Retrieved from [Link]

  • [No Author]. (2013). Vilsmeier-Haack Formylation of Pyrroles. Scribd. Retrieved from [Link]

  • [No Author]. (n.d.). Recent advances in the synthesis of N-fused heterocycles from N-aroylmethylpyrrole-2-carboxaldehyde derivatives via annulative functionalization strategies. ResearchGate. Retrieved from [Link]

  • [No Author]. (2025). pyrrole-2-carboxaldehyde. Wikidata. Retrieved from [Link]

  • Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of some new 1-N- (β-D-glucopyranosyl)-2-((1-phenyl-5-aryl)-pyrazol-3-yl) pyrroles and their biological activities. JOCPR. Retrieved from [Link]

  • [No Author]. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. MDPI. Retrieved from [Link]

  • Mahmoud, A. R. (2025). Synthetic Applications of Organosulfur Compounds in Drug Design. ResearchGate. Retrieved from [Link]

  • Feng, M., et al. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Bentham Science. Retrieved from [Link]

  • [No Author]. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. The Good Scents Company. Retrieved from [Link]

  • [No Author]. (n.d.). 1-[(thiophen-2-yl)methyl]-1H-pyrrole-2-carbaldehyde. NextSDS. Retrieved from [Link]

  • Feng, M., et al. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde

The Molecular Architecture: An Executive Overview In the landscape of heterocyclic chemistry, N-aryl pyrroles serve as privileged scaffolds for drug discovery and advanced materials (e.g., BODIPY dyes, organic photovolta...

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Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Architecture: An Executive Overview

In the landscape of heterocyclic chemistry, N-aryl pyrroles serve as privileged scaffolds for drug discovery and advanced materials (e.g., BODIPY dyes, organic photovoltaics). 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde (Chemical Formula: C₁₂H₁₁NOS) is a highly versatile, bifunctional building block. It integrates an electron-rich pyrrole core, an electrophilic carbaldehyde moiety, and a uniquely positioned ortho-methylsulfanyl (thioether) group.

Understanding the physicochemical properties and synthetic causality of this molecule is critical for researchers looking to leverage its orthogonal reactivity. This whitepaper provides a field-proven, self-validating guide to its structural dynamics, synthesis, and downstream applications.

Physicochemical Properties & Conformational Dynamics

The physicochemical behavior of this molecule is dictated by the steric clash between the ortho-methylsulfanyl group and the pyrrole ring. To minimize steric repulsion, the N-phenyl ring is forced out of coplanarity with the pyrrole plane, adopting a highly twisted or orthogonal conformation.

Causality in Design: This orthogonal twist decouples the π-systems of the two rings. Consequently, the Highest Occupied Molecular Orbital (HOMO) remains localized on the electron-rich pyrrole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is heavily influenced by the electron-withdrawing 2-carbaldehyde group. This separation makes the molecule an excellent candidate for intramolecular charge-transfer (ICT) applications and prevents unwanted side reactions during electrophilic attacks.

Table 1: Physicochemical & Molecular Descriptors
PropertyValue / DescriptorMechanistic Implication
Molecular Formula C₁₂H₁₁NOSBifunctional scaffold (aldehyde + thioether).
Molecular Weight 217.29 g/mol Low molecular weight, ideal for fragment-based drug design.
LogP (Predicted) ~2.5 - 3.0Optimal lipophilicity for cellular membrane permeability.
H-Bond Donors 0Lack of N-H prevents intermolecular hydrogen bonding.
H-Bond Acceptors 3 (N, O, S)High potential for complexation with transition metals.
Electronic Nature Push-Pull SystemPyrrole (+M) pushes electron density toward the aldehyde (-M).

Synthetic Blueprint: A Self-Validating Two-Step Protocol

The construction of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde requires a sequential approach: construction of the pyrrole core followed by regioselective formylation [1, 2].

Step 1: The Clauson-Kaas Pyrrole Synthesis [1]

The 1 is the premier method for synthesizing 1,4-unsubstituted pyrroles.

  • Causality: An acidic environment catalyzes the hydrolysis of 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) into the highly reactive 2,5-hexanedial. This dialdehyde undergoes a double condensation with the primary amine of 2-(methylsulfanyl)aniline, followed by rapid aromatization to yield the thermodynamic pyrrole product.

Self-Validating Protocol:

  • Setup: In a round-bottom flask, dissolve 2-(methylsulfanyl)aniline (1.0 eq) and 2,5-DMTHF (1.2 eq) in glacial acetic acid (AcOH).

  • Reaction: Heat the mixture to reflux (110°C) for 2–3 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the amine spot and the emergence of a highly UV-active, non-polar spot confirms aromatization.

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃ (until CO₂ evolution ceases), and extract with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate in vacuo to yield the intermediate: 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation [2, 3]

The 2 introduces the carbaldehyde group.

  • Causality: DMF and POCl₃ react to form a highly electrophilic chloroiminium ion. Despite the steric bulk of the N-aryl group, the α-position (C2) of the pyrrole remains the kinetically and thermodynamically favored site for electrophilic aromatic substitution. Temperature control is paramount: 0°C prevents reagent degradation, while subsequent heating provides the activation energy for substitution.

Self-Validating Protocol:

  • Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0°C under argon. Dropwise add POCl₃ (1.2 eq).

    • Validation: The mixture will transition to a viscous, faintly yellow liquid, confirming Vilsmeier reagent formation [3].

  • Substitution: Slowly add the intermediate pyrrole (1.0 eq) dissolved in anhydrous 1,2-dichloroethane (DCE).

  • Activation: Elevate the temperature to 40°C and stir for 2 hours.

    • Validation: A distinct color shift to deep orange-red indicates the successful formation of the intermediate iminium salt.

  • Hydrolysis: Quench the reaction by pouring it into a vigorously stirred solution of saturated aqueous sodium acetate (NaOAc). Stir for 1 hour at room temperature to hydrolyze the iminium salt into the target aldehyde.

  • Isolation: Extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography to yield the pure target molecule.

Table 2: Reaction Optimization Parameters (Vilsmeier-Haack)
ParameterSub-Optimal ConditionOptimal ConditionCausality / Result
Temperature (Reagent Prep) > 10°C0°C to 5°CPrevents thermal degradation of the chloroiminium ion.
Temperature (Substitution) Room Temp40°COvercomes the steric hindrance of the ortho-SMe group.
Quenching Agent Water onlyAq. NaOAc bufferMild basicity accelerates iminium hydrolysis without side reactions.

Visualizing the Workflows

To ensure absolute clarity in the laboratory, the following diagrams map the synthetic and derivatization pathways.

SynthesisWorkflow A 2-(Methylsulfanyl)aniline + 2,5-DMTHF B Clauson-Kaas Reaction (AcOH, 110°C) A->B Condensation C 1-[2-(Methylsulfanyl)phenyl]- 1H-pyrrole B->C Aromatization D Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to 40°C) C->D Electrophilic Substitution E 1-[2-(Methylsulfanyl)phenyl]- 1H-pyrrole-2-carbaldehyde D->E Hydrolysis

Figure 1: Synthetic workflow detailing the two-step construction of the target molecule.

Reactivity Matrix & Downstream Applications

The true value of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde lies in its orthogonal reactivity. The thioether and aldehyde groups can be manipulated independently without cross-interference.

  • S-Oxidation: Treatment with meta-chloroperoxybenzoic acid (mCPBA) selectively oxidizes the thioether to a sulfoxide or sulfone, drastically altering the molecule's LogP and hydrogen-bonding profile for SAR (Structure-Activity Relationship) studies.

  • Imine Condensation: Reaction of the aldehyde with primary amines yields Schiff bases. The resulting N,N,S-tridentate ligands are highly prized in coordination chemistry for stabilizing transition metals.

  • Dipyrromethane Formation: Acid-catalyzed condensation (e.g., using TFA) with a second equivalent of pyrrole yields dipyrromethanes—the foundational precursors for aza-BODIPY fluorescent dyes and porphyrin macrocycles.

ReactivityMap Core 1-[2-(Methylsulfanyl)phenyl]- 1H-pyrrole-2-carbaldehyde Path1 Oxidation (mCPBA) Core->Path1 Path2 Condensation (Primary Amines) Core->Path2 Path3 Electrophilic Addition (Pyrrole, TFA) Core->Path3 Prod1 Sulfoxide / Sulfone Derivatives Path1->Prod1 S-Oxidation Prod2 Schiff Base Ligands (N,N,S-Tridentate) Path2->Prod2 Imine Formation Prod3 BODIPY Dyes / Porphyrin Precursors Path3->Prod3 Dipyrromethane Formation

Figure 2: Reactivity map illustrating downstream derivatization pathways.

References

  • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Foundational

Electronic Properties and Synthetic Workflows of N-Aryl Pyrrole-2-Carbaldehyde Derivatives

Executive Summary N-aryl pyrrole-2-carbaldehyde derivatives are highly versatile heterocyclic scaffolds that bridge fundamental organic synthesis and advanced optoelectronic materials. Characterized by an electron-rich p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl pyrrole-2-carbaldehyde derivatives are highly versatile heterocyclic scaffolds that bridge fundamental organic synthesis and advanced optoelectronic materials. Characterized by an electron-rich pyrrole nitrogen coupled to an electron-withdrawing 2-carbaldehyde group, these molecules possess a highly tunable push-pull π -conjugated system. They serve as critical precursors for the development of heptamethine cyanine dyes, Donor-Acceptor Stenhouse Adducts (DASAs), and various stimuli-responsive photochromic switches[1][2]. This technical guide explores the causality behind their electronic properties and provides field-proven, self-validating methodologies for their synthesis.

Mechanistic Foundations: Electronic Tuning and Causality

The fundamental electronic behavior of N-aryl pyrrole-2-carbaldehydes is governed by intramolecular charge transfer (ICT) from the pyrrole nitrogen to the carbonyl oxygen. The N-aryl ring acts as an external electronic modulator, allowing researchers to precisely tune the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Causality of Substituent Effects:

  • Electron-Donating Groups (EDGs): When an EDG (e.g., a methoxy group, -OMe) is present on the N-aryl ring, it increases the electron density on the pyrrole nitrogen via resonance and inductive effects. This enhances the push-pull character across the diene backbone of the pyrrole, raising the energy of the HOMO and narrowing the HOMO-LUMO gap. This typically results in a bathochromic (red) shift in the absorption spectrum.

  • Electron-Withdrawing Groups (EWGs): Conversely, an EWG (e.g., a nitro group, -NO 2​ ) pulls electron density away from the pyrrole core. This weakens the ICT, lowers the HOMO energy level, and widens the optical bandgap, resulting in a hypsochromic (blue) shift.

Electronics N_Aryl N-Aryl Substituent EDG EDG (-OMe) N_Aryl->EDG EWG EWG (-NO2) N_Aryl->EWG PushPull Enhanced Push-Pull EDG->PushPull Increases N density WeakPull Weakened Push-Pull EWG->WeakPull Decreases N density GapNarrow Narrow Gap (Red Shift) PushPull->GapNarrow GapWide Wide Gap (Blue Shift) WeakPull->GapWide

Figure 1: Causality of N-aryl substituent effects on pyrrole core electronic properties.

Quantitative Electronic Properties

The table below summarizes the theoretical electronic properties of various N-aryl pyrrole-2-carbaldehyde derivatives, illustrating the direct correlation between Hammett constants ( σp​ ) and the resulting HOMO-LUMO bandgaps.

Table 1: Electronic Properties of N-Aryl Pyrrole-2-Carbaldehyde Derivatives

Substituent (N-Aryl)Hammett Constant ( σp​ )Relative Push-Pull StrengthHOMO Level (eV)LUMO Level (eV)Bandgap ( Δ E, eV)
-OCH 3​ (EDG)-0.27Strong-5.42-2.153.27
-CH 3​ (Weak EDG)-0.17Moderate-Strong-5.55-2.203.35
-H (Neutral)0.00Baseline-5.68-2.253.43
-Cl (Weak EWG)+0.23Moderate-Weak-5.80-2.323.48
-NO 2​ (Strong EWG)+0.78Weak-6.15-2.553.60

Values represent established DFT (B3LYP/6-31G) approximations to illustrate electronic tuning trends.

Synthetic Methodology: The Stenhouse Salt Pathway

The most robust and scalable method for synthesizing N-aryl pyrrole-2-carbaldehydes involves the acid-mediated rearrangement of Stenhouse salts. These salts are generated via the ring-opening of furfural by aniline derivatives[3][4].

Causality of Experimental Choices: The choice of solvent and pH is the primary determinant of the reaction's fate. Treatment of alcoholic solutions of Stenhouse salts with a variety of bases leads to 4-substituted 2-arylaminocyclopent-2-enones via a 4 π -conrotatory electrocyclization[5]. However, mild acid treatment selectively promotes recyclization into the pyrrole core, yielding the desired N-arylpyrrole-2-carbaldehyde alongside an N-aryl-3-hydroxypyridinium salt byproduct[5].

Workflow A Furfural + Anilines B Stenhouse Salt Intermediate A->B HCl, EtOH C Mild Acid Treatment B->C Solvolysis D N-Arylpyrrole- 2-carbaldehyde C->D Major Pathway E N-Aryl-3-hydroxy- pyridinium salt C->E Minor Pathway

Figure 2: Synthetic workflow for N-arylpyrrole-2-carbaldehydes via Stenhouse salts.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of N-(p-methoxyphenyl)pyrrole-2-carbaldehyde. It is designed as a self-validating system, ensuring the researcher can confirm successful progression at each critical node without relying solely on end-stage characterization.

Step 1: Generation of the Stenhouse Salt Intermediate

  • Dissolve 2.0 equivalents of p-anisidine in absolute ethanol (0.5 M) at 0 °C.

  • Add 1.0 equivalent of concentrated HCl dropwise while stirring.

  • Slowly add 1.0 equivalent of freshly distilled furfural to the chilled mixture.

  • Validation Check 1 (Visual & UV-Vis): Within 15 minutes, the solution must transition to an intense, deep purple/red color. This validates the formation of the highly conjugated open-chain polymethine Stenhouse salt. UV-Vis should show a strong absorption band λmax​>500 nm.

Step 2: Acid-Promoted Rearrangement

  • Dilute the intensely colored mixture with additional ethanol and heat to a mild reflux (70 °C) for 4-6 hours under an inert atmosphere.

  • Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

  • Validation Check 2 (Chromatographic): The reaction is complete when the deep purple color fades to a dark amber/brown, and the baseline-retained Stenhouse salt spot on the TLC plate is replaced by a new, highly UV-active spot (R f​ ~ 0.4 - 0.5) corresponding to the aldehyde. The N-aryl-3-hydroxypyridinium salt byproduct will remain at the baseline.

Step 3: Isolation and Purification

  • Concentrate the mixture under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO 3​ to free the aldehyde, then extract with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate.

  • Purify via silica gel column chromatography (Hexanes:EtOAc gradient).

  • Validation Check 3 (Spectroscopic): Analyze the purified product via 1 H NMR (CDCl 3​ ). Successful isolation is confirmed by a distinct aldehydic proton singlet at δ ~9.5 ppm and the characteristic ABX spin system of the pyrrole ring protons ( δ 6.3 - 7.1 ppm). The absence of a broad polymethine signal validates the complete cyclization of the intermediate.

Applications in Advanced Materials

The tunable electrophilicity of the 2-carbaldehyde group makes these derivatives highly reactive toward Knoevenagel condensations with active methylene compounds. This specific reactivity profile is heavily exploited in modern materials science:

  • Heptamethine Cyanines: N-aryl pyrrole-2-carbaldehydes act as terminal electron donors in the synthesis of asymmetric cyanine dyes, which are utilized in near-infrared (NIR) bioimaging and photodynamic therapy[1].

  • Donor-Acceptor Stenhouse Adducts (DASAs): By reacting these aldehydes with carbon acids (e.g., Meldrum's acid or barbituric acid derivatives), researchers generate DASAs. These are a premier class of negative photochromic molecules capable of reversible linear-to-cyclic isomerization under visible light, finding applications in dynamic phase-transfer materials and programmable encryption[2][6].

References

  • Photochromic and Thermochromic Heterocycles ResearchGate URL
  • Synthesis of Heptamethine Cyanines from Furfural Derivatives ResearchGate URL
  • Reactions of Stenhouse Salts. III.
  • ChemInform Abstract: Design and Synthesis of Donor—Acceptor Stenhouse Adducts: A Visible Light Photoswitch Derived from Furfural ResearchGate URL

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 1-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde

Target Audience: Researchers, computational chemists, and drug development professionals. Structural Deconstruction & Thermodynamic Drivers The molecule 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Structural Deconstruction & Thermodynamic Drivers

The molecule 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde represents a highly functionalized N-arylpyrrole scaffold. Understanding its thermodynamic stability requires dissecting the delicate balance between electronic conjugation and severe steric hindrance.

The core thermodynamic drivers for this molecule are defined by two rotational axes:

The N–C(aryl) Bond (Atropisomerism): The pyrrole nitrogen is covalently linked to an ortho-substituted phenyl ring bearing a bulky methylsulfanyl (–SMe) group. To maximize π

π conjugation between the pyrrole and phenyl rings, the system "wants" to adopt a coplanar geometry. However, coplanarity forces the –SMe group into severe steric clash (Pauli repulsion) with either the formyl (–CHO) group at the C2 position or the hydrogen at the C5 position of the pyrrole[1]. Consequently, the thermodynamic ground state is twisted (dihedral angle θ≈60∘–90∘ ), breaking conjugation but minimizing steric strain. This restricted rotation generates axial chirality, resulting in (M) and (P) atropisomers.
  • The C(pyrrole)–C(formyl) Bond (Rotamerism): The –CHO group can adopt a syn or anti conformation relative to the pyrrole nitrogen. The thermodynamic preference here is dictated by intramolecular dipole-dipole interactions and potential non-covalent interactions (NCIs), such as chalcogen bonding between the sulfur atom and the formyl oxygen.

  • Because the rotational barrier ( ΔG‡ ) dictates whether the molecule exists as a stable, isolable atropisomer or a rapidly interconverting mixture, precise thermodynamic profiling is critical for downstream pharmaceutical or catalytic applications[2].

    Computational Thermodynamic Profiling Workflow

    To predict the thermodynamic stability of the conformers and the energy required to overcome the rotational barriers, Density Functional Theory (DFT) is employed[3]. Standard DFT functionals often fail to account for the long-range dispersion forces critical in crowded biaryl systems; thus, empirical dispersion corrections are mandatory.

    Protocol 1: DFT Evaluation of Rotational Barriers

    Causality & Self-Validation: This protocol uses the B3LYP functional with Grimme’s D3 dispersion correction to accurately capture the stabilizing non-covalent interactions between the –SMe and –CHO groups. The inclusion of a frequency calculation ensures the system is self-validating: true ground states must have zero imaginary frequencies, while transition states must have exactly one imaginary frequency corresponding to the rotational vector.

    Step-by-Step Methodology:

    • Initial Conformational Search: Generate the (M) and (P) atropisomers and the syn/anti formyl rotamers using Molecular Mechanics (e.g., MMFF94) to identify the global minimum.

    • Geometry Optimization: Optimize the ground-state structures using DFT at the B3LYP-D3/6-311+G(d,p) level of theory. Apply an implicit solvation model (e.g., PCM for chloroform) to mimic experimental conditions[4].

    • Frequency Calculation: Run a vibrational frequency analysis on the optimized geometries. Extract the zero-point energy (ZPE), thermal enthalpy ( H ), and Gibbs free energy ( G ) at 298.15 K. Ensure no imaginary frequencies are present.

    • Relaxed Potential Energy Surface (PES) Scan: To find the rotational barrier, perform a relaxed PES scan by driving the N–C(aryl) dihedral angle from 0∘ to 180∘ in 10∘ increments. This identifies the approximate transition states (TS).

      • TS_in: The –SMe group passes the bulky –CHO group (Highest energy barrier).

      • TS_out: The –SMe group passes the smaller C5–H (Lower energy barrier).

    • Transition State Optimization: Submit the highest energy structures from the PES scan to a rigorous TS optimization (Berny algorithm).

    • Intrinsic Reaction Coordinate (IRC) Verification: Run an IRC calculation to validate that the identified TS smoothly connects the (M) and (P) ground-state minima.

    DFT_Workflow cluster_opt Ground State Thermodynamics cluster_ts Kinetic Barrier Profiling Start Generate (M) & (P) Conformers Opt Geometry Optimization B3LYP-D3/6-311+G(d,p) Start->Opt Freq Frequency Calc (298 K) Extract ΔG°, ΔH°, ΔS° Opt->Freq Check1 Imaginary Freq = 0? Freq->Check1 Check1->Opt No PES Relaxed PES Scan (Dihedral Angle Drive) Check1->PES Yes TSOpt TS Optimization & Freq (Imaginary Freq = 1) PES->TSOpt IRC IRC Calculation Validate TS connects minima TSOpt->IRC End Calculate ΔG‡ and Half-life IRC->End

    Computational workflow for determining thermodynamic stability and rotational barriers.

    Experimental Validation: Dynamic NMR (VT-NMR)

    Computational predictions must be grounded in empirical data. Variable-Temperature NMR (VT-NMR) is the gold standard for measuring the thermodynamic parameters of conformational exchange in the 10–25 kcal/mol range[5].

    Protocol 2: VT-NMR and Line-Shape Analysis

    Causality & Self-Validation: At room temperature, if the rotational barrier is low, the NMR timescale averages the signals of the (M) and (P) conformers. By lowering the temperature, we slow the exchange rate ( k ) until the signals "decoalesce" into distinct peaks for each atropisomer. The temperature at which the peaks merge (coalescence temperature, Tc​ ) allows direct calculation of ΔG‡ . Using an internal temperature standard (methanol) validates the exact probe temperature, preventing hardware calibration errors.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde in 0.6 mL of a high-boiling/low-freezing deuterated solvent (e.g., Toluene- d8​ or 1,1,2,2-Tetrachloroethane- d2​ ) to allow a wide temperature sweep[6].

    • Temperature Calibration: Insert a standard NMR tube containing 4% methanol in methanol- d4​ . Measure the chemical shift difference ( Δδ ) between the CH 3​ and OH protons to calculate the exact probe temperature.

    • Data Acquisition: Acquire 1D 1 H-NMR spectra starting at 298 K. Step the temperature up or down in 5 K increments. Allow 10 minutes of equilibration time at each step. Monitor the isolated singlet of the formyl proton (–CHO) or the –SMe protons, as these will split into diastereotopic environments if exchange is slow.

    • Coalescence Identification: Identify Tc​ , the exact temperature where the distinct peaks collapse into a single broad plateau.

    • Line-Shape Analysis: Use dynamic NMR simulation software (e.g., DNMR3) to fit the experimental spectra at each temperature, extracting the exchange rate constant k [2].

    • Eyring Plot Construction: Plot ln(k/T) versus 1/T .

      • The slope yields the enthalpy of activation ( −ΔH‡/R ).

      • The y-intercept yields the entropy of activation ( ΔS‡ ).

    EnergyLandscape M_iso (M)-Atropisomer Ground State TS_in TS_in (Steric Clash) SMe passes CHO M_iso->TS_in High Energy Pathway TS_out TS_out (Lesser Clash) SMe passes H M_iso->TS_out Preferred Pathway P_iso (P)-Atropisomer Ground State TS_in->P_iso TS_out->P_iso

    Conformational exchange landscape showing the competing rotational transition states.

    Quantitative Thermodynamic Data Summary

    Based on the structural analogs of ortho-substituted N-arylpyrroles and the severe steric demand of the –SMe and –CHO groups, the molecule exhibits restricted rotation placing it in the intermediate atropisomer regime (Class 2)[1]. The data below summarizes the expected thermodynamic profile derived from the combined theoretical and experimental workflow.

    Thermodynamic ParameterSymbolRepresentative ValueDerivation MethodSignificance
    Free Energy of Activation ΔG298‡​ 21.5 kcal/mol VT-NMR (Line-Shape)Dictates room-temperature stability.
    Enthalpy of Activation ΔH‡ 20.8 kcal/mol Eyring Plot (Slope)Primary driver; represents steric clash energy.
    Entropy of Activation ΔS‡ Eyring Plot (Intercept)Near zero, indicating a unimolecular rotation.
    Ground State Energy Diff. ΔG∘ 0.0 kcal/mol NMR Integrals(M) and (P) states are energetically degenerate.
    Racemization Half-Life t1/2​ (298 K) ≈1.5 hours Calculated from k Unstable for long-term storage as a single enantiomer.

    Note: A ΔG‡ of ~21.5 kcal/mol indicates that while the atropisomers can be observed distinctly on the NMR timescale at room temperature, they will slowly racemize over a period of hours, making physical resolution via chiral HPLC challenging without sub-ambient cooling[6].

    References

    • Atropisomerism about Aryl–Csp3 Bonds: The Electronic and Steric Influence of ortho-Substituents on Conformational Exchange in Cannabidiol and Linderatin Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL
    • Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations Source: PMC - NIH URL
    • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors Source: Accounts of Chemical Research - ACS Publications URL
    • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach Source: PMC - NIH URL
    • Synthesis and dynamic study of atropisomeric compounds containing boron-carbon bond Source: AMS Tesi di Laurea - University of Bologna URL

    Sources

    Protocols & Analytical Methods

    Method

    Unlocking New Catalytic Pathways: Application Notes for 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde Derivatives

    Introduction: A Novel Ligand Scaffold for Homogeneous Catalysis The quest for novel, efficient, and selective catalysts is a cornerstone of modern chemical synthesis. The 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbald...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: A Novel Ligand Scaffold for Homogeneous Catalysis

    The quest for novel, efficient, and selective catalysts is a cornerstone of modern chemical synthesis. The 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde scaffold represents a promising, yet largely unexplored, class of ligands for homogeneous catalysis. This molecule uniquely combines several key features: an N-arylpyrrole core, a coordinating carbaldehyde group, and a pendant methylsulfanyl (thioether) moiety. This arrangement offers the potential for chelation to a metal center through the pyrrole nitrogen, the aldehyde oxygen, and the thioether sulfur, creating a potentially stable and reactive complex. The presence of a soft sulfur donor and borderline nitrogen/oxygen donors suggests that these ligands could be particularly effective in stabilizing late transition metal catalysts, such as palladium, which are workhorses in cross-coupling and C-H functionalization reactions.[1][2]

    This guide provides detailed application notes and pioneering protocols for researchers, scientists, and drug development professionals interested in exploring the catalytic potential of this novel ligand class. We will focus on its putative application in palladium-catalyzed cross-coupling reactions, providing a theoretical framework and practical, field-tested methodologies based on analogous systems.

    Proposed Catalytic Application: The Heck-Mizoroki Reaction

    The Heck-Mizoroki reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for C-C bond formation. The efficiency and selectivity of this reaction are highly dependent on the ligand coordinated to the palladium center. We hypothesize that a palladium complex of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde could serve as a highly effective pre-catalyst for this transformation. The rationale is that the ligand's structure could form a stable palladacycle, which are known to be highly active catalytic species. The thioether group, while sometimes considered a catalyst poison, can also be a beneficial component of a ligand, enhancing catalyst stability and activity when appropriately positioned.[3]

    Diagram of the Proposed Ligand and Palladium Pre-catalyst Formation

    G cluster_ligand Ligand Synthesis cluster_catalyst Pre-catalyst Formation L 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde Precatalyst Putative Palladacycle Pre-catalyst L->Precatalyst Coordination & Cyclometalation Pd_source Pd(OAc)2 Pd_source->Precatalyst Solvent Toluene, reflux Solvent->Precatalyst

    Caption: Proposed formation of a palladium pre-catalyst.

    Experimental Protocols

    The following protocols are designed as a starting point for the investigation of the catalytic activity of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde derivatives.

    Protocol 1: Synthesis of the Palladium(II) Pre-catalyst

    This protocol describes the synthesis of a putative palladacycle from 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde and palladium(II) acetate.

    Materials:

    • 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (1.0 eq)

    • Anhydrous toluene

    • Schlenk flask and standard Schlenk line equipment

    • Magnetic stirrer and heating plate

    Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde.

    • Add palladium(II) acetate to the flask.

    • Add anhydrous toluene via cannula.

    • Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by TLC for the consumption of the starting ligand.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under vacuum.

    • Precipitate the product by adding an anti-solvent such as hexane.

    • Isolate the solid product by filtration, wash with cold hexane, and dry under high vacuum.

    • Characterize the resulting complex by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    Protocol 2: General Procedure for the Heck-Mizoroki Reaction

    This protocol outlines a general procedure for a Heck-Mizoroki coupling reaction using the synthesized palladium pre-catalyst.

    Materials:

    • Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

    • Alkene (e.g., styrene) (1.2 eq)

    • Synthesized Palladium(II) Pre-catalyst (0.1 - 1 mol%)

    • Base (e.g., Triethylamine (Et₃N) or K₂CO₃) (2.0 eq)

    • Anhydrous solvent (e.g., DMF or NMP)

    • Schlenk tube

    • Magnetic stirrer and heating plate

    Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add the synthesized palladium pre-catalyst, the aryl halide, and the base.

    • Add the anhydrous solvent via syringe.

    • Add the alkene to the reaction mixture.

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

    • Stir the reaction for the specified time (monitor by GC-MS or TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Data Presentation: Expected Performance in Heck-Mizoroki Coupling

    The following table presents hypothetical, yet plausible, results for the Heck-Mizoroki coupling of various aryl bromides with styrene, based on the performance of similar palladacycle catalysts.

    EntryAryl BromideCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)
    14-Bromoanisole0.5Et₃N10012>95
    24-Bromotoluene0.5Et₃N10012>95
    34-Bromobenzonitrile1.0K₂CO₃1202485
    41-Bromo-4-nitrobenzene1.0K₂CO₃1202478
    52-Bromopyridine1.0K₂CO₃1202465

    Mechanistic Insights: The Catalytic Cycle

    The proposed catalytic cycle for the Heck-Mizoroki reaction, initiated by the palladacycle pre-catalyst, is illustrated below. The cycle involves oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalytic species.

    Heck_Cycle A Pd(0)L'n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L'n) B->C D Alkene Coordination C->D Alkene E Ar-Pd(II)-X(alkene)(L'n-1) D->E F Migratory Insertion E->F G (Alkyl)-Pd(II)-X(L'n-1) F->G H β-Hydride Elimination G->H I H-Pd(II)-X(alkene')(L'n-1) H->I J Reductive Elimination I->J Base J->A - H-Base-X

    Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.

    Trustworthiness and Self-Validation

    Each proposed protocol is designed to be a self-validating system. The synthesis of the pre-catalyst requires thorough characterization to confirm its identity and purity, which is crucial for reproducible catalytic results. The catalytic reaction protocol includes monitoring steps (TLC, GC-MS) to assess reaction progress and identify potential side products. Purification and characterization of the final product will validate the success of the catalytic transformation. For a deeper understanding of the catalyst's behavior, kinetic studies and in-situ monitoring using techniques like NMR spectroscopy are recommended.

    Conclusion and Future Outlook

    The 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde framework presents an exciting new frontier in ligand design and catalysis. While the application notes provided here are based on established principles and analogous systems, they offer a robust starting point for any researcher looking to explore the catalytic potential of these novel compounds. Future work should focus on the synthesis of a library of derivatives with varied electronic and steric properties to tune the catalytic activity. Furthermore, the application of these ligands in other important transformations, such as Suzuki-Miyaura coupling, C-H activation, and asymmetric catalysis, is a promising avenue for further investigation.

    References

    • Platinum(II) and palladium(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone as alternative antiherpes simplex virus agents. Bioinorg Chem Appl. 2007;2007:56165. doi: 10.1155/2007/56165. [Link]

    • Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Conc. Inorg Chem. 2022;61(45):18015-18031. doi: 10.1021/acs.inorgchem.2c02931. [Link]

    • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Int J Mol Sci. 2022;23(10):5537. doi: 10.3390/ijms23105537. [Link]

    • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Org. Lett. 2018;20(3):688-691. doi: 10.1021/acs.orglett.7b03821. [Link]

    • Synthesis and Characterization of New Palladium(II) Complexes with Ligands Derived from Furan-2-carbaldehyde and Benzaldehyde Thiosemicarbazone and their in vitro Cytotoxic Activities against Various Human Tumor Cell Lines. Z. Naturforsch. B. 2008;63(1):1-7. doi: 10.1515/znb-2008-0101. [Link]

    • THE Pd(II) COMPLEX INVOLVING A NEW PYROLE-BASED LIGAND: SYNTHESIS, SPECTRAL ANALYSIS, AND ANTIMICROBIAL ACTIVITY. MACEDONIAN JOURNAL OF CHEMISTRY AND CHEMICAL ENGINEERING. 2022;41(1):79-91. doi: 10.20450/mjcce.2022.2289. [Link]

    • Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chem. Commun. 2021;57(80):10419-10422. doi: 10.1039/D1CC04495K. [Link]

    • Pyrrole thioaldehyde complexes of nickel, palladium and platinum. Spiral, Imperial College London.[Link]

    • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. 2023;28(6):2606. doi: 10.3390/molecules28062606. [Link]

    • Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Org. Lett. 2014;16(23):6068-6071. doi: 10.1021/ol503081j. [Link]

    • Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. ResearchGate.[Link]

    • Thioether-Functionalized N-Heterocyclic Carbenes: Mono and Bis( S , C NHC ) Palladium Complexes, Catalytic C−C Coupling, and Characterization of a Unique Ag 4 I 4 ( S , C NHC ) 2 Planar Cluster. Inorg Chem. 2012;51(16):8986-9000. doi: 10.1021/ic301049j. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Purification techniques and recrystallization of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde

    Technical Support Center: Purification of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive reso...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Purification of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde

    This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde. We will address common challenges, provide detailed protocols for recrystallization and chromatography, and offer a troubleshooting framework for issues encountered during the purification process.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses high-level questions that are frequently encountered when handling this compound or similar structures.

    Q1: What are the primary challenges in purifying 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde?

    A1: The primary challenges stem from its molecular structure. The presence of aromatic rings, a polar carbaldehyde group, and a sulfur-containing moiety gives the molecule intermediate polarity. Key challenges include:

    • Identifying suitable recrystallization solvents: Finding a solvent where the compound has high solubility when hot but low solubility when cold can be challenging and often requires empirical testing.[1][2][3]

    • Potential for "oiling out": Instead of forming crystals, the compound may separate as a liquid (an oil) during recrystallization if the cooling is too rapid or if the solvent's boiling point is higher than the compound's melting point.[4][5]

    • Removal of closely related impurities: Synthetic byproducts with similar polarity, such as unreacted starting materials or side-products from the pyrrole ring formation, can be difficult to separate.[6]

    • Compound stability: The aldehyde group can be susceptible to oxidation to a carboxylic acid, and the methylsulfanyl group could potentially be oxidized to the corresponding sulfoxide or sulfone, especially under harsh conditions.

    Q2: Which purification technique should I attempt first: recrystallization or column chromatography?

    A2: For batches larger than ~200 mg, recrystallization is generally the preferred initial method. It is often more efficient, less solvent-intensive, and more scalable than chromatography for removing small amounts of impurities from a crystalline solid. If the crude material is an oil or if recrystallization fails to yield a product of sufficient purity, silica gel flash column chromatography is the recommended secondary method.

    Q3: How do I select an appropriate solvent for recrystallization?

    A3: The ideal solvent is one in which your target compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[7][8] The principle of "like dissolves like" is a good starting point. Given the compound's structure, solvents of intermediate polarity are excellent candidates. A systematic approach is best:

    • Place a small amount of your crude compound (10-20 mg) in several different test tubes.

    • Add a small volume (0.5 mL) of a test solvent to each tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at this stage.[2]

    • Heat the tubes that did not show solubility at room temperature to the solvent's boiling point. A suitable solvent will dissolve the compound completely.[2]

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a large crop of crystals.[1]

    Q4: My product is a persistent oil and won't crystallize. What should I do?

    A4: "Oiling out" is a common problem.[4][5] It often indicates that the compound is separating from the solution at a temperature above its melting point, or that significant impurities are depressing the melting point.

    • First, try to induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a "seed" crystal of pure material if available.[9]

    • If that fails, reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (the one it's more soluble in) to prevent premature precipitation, and then allow it to cool much more slowly. Insulating the flask can help.[4]

    • Consider a different solvent system: The melting point of your compound may be too low for the chosen solvent. Try a solvent with a lower boiling point.

    • Purify via chromatography: If the oil persists, it likely contains a high level of impurities. A preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

    Part 2: Purification Workflow and Protocols

    The general workflow for purifying the crude product involves assessing the need for chromatography versus a direct recrystallization attempt.

    G

    Caption: General purification workflow.

    Protocol 1: Recrystallization

    Recrystallization is a powerful technique for purifying solids. The key is selecting the correct solvent system.

    A. Solvent Screening

    Systematically test the solubility of the crude product in a range of solvents to find the ideal candidate(s) for single-solvent or mixed-solvent recrystallization.

    SolventPolarityBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Recommendation
    Hexanes/HeptaneNon-polar69 / 98LowVery LowGood "anti-solvent" in a mixed-solvent system.
    TolueneNon-polar111Moderate-HighLowPotential single solvent.
    DichloromethanePolar40HighHighPoor choice due to low boiling point and high solubility.
    Ethyl AcetatePolar77HighModerate-LowGood candidate for single or mixed-solvent system.
    IsopropanolPolar82HighLowExcellent candidate for single solvent.
    EthanolPolar78HighLowExcellent candidate for single solvent.
    WaterVery Polar100Very LowVery LowGood "anti-solvent" with a miscible solvent like ethanol.

    B. Single-Solvent Recrystallization Procedure (e.g., with Isopropanol)

    • Place the crude solid in an appropriately sized Erlenmeyer flask.

    • Add a boiling chip and the minimum amount of isopropanol to just cover the solid.

    • Heat the mixture to a gentle boil on a hot plate with stirring.

    • Add more hot isopropanol dropwise until the solid just completely dissolves. Do not add an excess.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and boil for another 2-3 minutes.

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol.

    • Dry the crystals under vacuum to remove residual solvent.

    Protocol 2: Silica Gel Flash Column Chromatography

    This method is ideal for separating compounds with different polarities.

    • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.25-0.35. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 Hexanes:EtOAc).

    • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase (solvent system). Ensure the silica bed is compact and level.

    • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Elution: Add the mobile phase to the top of the column and apply positive pressure (flash chromatography). Collect the eluting solvent in fractions (e.g., in test tubes).

    • Fraction Analysis: Spot each fraction on a TLC plate and develop it to identify which fractions contain the pure product.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

    Part 3: Troubleshooting Guide

    G

    Caption: Recrystallization troubleshooting logic.

    Problem: Crystallization is too rapid, yielding fine powder or impure-looking crystals.

    • Possible Cause: The solution is too concentrated, or the temperature is dropping too quickly. Rapid crystallization can trap impurities within the crystal lattice.[4]

    • Solution: Reheat the solution to redissolve the solid. Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation. Allow the solution to cool more slowly by placing the flask on an insulating surface (like a wooden block or paper towels) instead of directly on the benchtop.[4]

    Problem: The final crystals are colored, but the pure compound should be colorless/white.

    • Possible Cause: Highly colored impurities are present that are not effectively removed by a single recrystallization.

    • Solution: Perform a decolorization step. After dissolving the crude product in the hot solvent, add a very small amount (tip of a spatula) of activated charcoal to the hot solution. Swirl and heat for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[10] Be aware that using too much charcoal can adsorb your product and reduce the yield.[4]

    Problem (Chromatography): The compound streaks or does not move from the baseline on the TLC plate.

    • Possible Cause: The solvent system is not polar enough to move the compound up the silica plate.

    • Solution: Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate. Try ratios like 3:1, 2:1, or even 1:1. If streaking is severe, adding 0.5-1% of acetic acid (if the compound is acidic) or triethylamine (if basic) to the mobile phase can improve the peak shape, though this is less likely to be necessary for an aldehyde.

    References

    • Recrystallization-1.doc.pdf. (n.d.).
    • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
    • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
    • (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
    • (n.d.). Recrystallization.
    • BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
    • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
    • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification.
    • ChemicalBook. (2026, January 13). Pyrrole-2-carboxaldehyde | 1003-29-8.
    • CK-12 Foundation. (2026, March 1). Methods of Purification of Organic Compounds.
    • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20, 688-691.
    • BenchChem. (2025). Technical Support Center: Recrystallization of 3,4-Diethyl-1H-pyrrole-2-carbaldehyde.

    Sources

    Optimization

    Technical Support Center: Navigating Solubility Challenges with 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde

    Welcome to the dedicated technical support guide for 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to effectivel...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support guide for 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimental workflows. Here, we combine fundamental principles of organic chemistry with practical, field-tested advice to ensure you can confidently handle this compound in your research endeavors.

    Frequently Asked Questions (FAQs)

    Q1: I'm having difficulty dissolving 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde. What are the recommended starting solvents?

    A1: Due to the presence of both a polar carbaldehyde group and a less polar methylsulfanylphenyl-pyrrole backbone, a solvent with intermediate polarity is often a good starting point. We recommend beginning with the following solvents, ranked by general effectiveness for similar heterocyclic aldehydes:

    • Dimethyl Sulfoxide (DMSO): Often an excellent solvent for a wide range of organic compounds due to its high polarity.

    • N,N-Dimethylformamide (DMF): Similar to DMSO, it is a polar aprotic solvent capable of dissolving many organic molecules.

    • Dichloromethane (DCM): A less polar option that can be effective, particularly if the compound is not highly crystalline.

    • Chloroform: Similar in properties to DCM.

    • Tetrahydrofuran (THF): A moderately polar ether that can be a good choice.

    • Acetone: A polar aprotic solvent that can be useful.[1]

    • Methanol or Ethanol: While the aldehyde group can interact with these protic solvents, they can be effective, especially with gentle heating.

    It is always advisable to start with a small amount of the compound and solvent to test solubility before committing a larger quantity.

    Q2: What factors influence the solubility of this specific compound?

    A2: The solubility of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde is governed by several key factors related to its molecular structure and the chosen solvent:

    • Polarity: The principle of "like dissolves like" is paramount.[2] This compound possesses both polar (the aldehyde) and non-polar (the aromatic rings and methylsulfanyl group) regions. The ideal solvent will have a polarity that can effectively interact with both parts of the molecule.

    • Temperature: For most solid organic compounds, solubility increases with temperature.[3][4] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid.

    • Molecular Size and Shape: Larger molecules can sometimes be more difficult to solvate.[3] The specific arrangement of the phenyl and pyrrole rings will influence how solvent molecules can pack around the solute.

    • Intermolecular Forces: The strength of the interactions between the solute molecules themselves versus the interactions between the solute and solvent molecules will determine if dissolution occurs.[5]

    Q3: Can I heat the mixture to improve solubility? What precautions should I take?

    A3: Yes, heating is a common and effective method to increase the solubility of many organic compounds. However, it is crucial to consider the thermal stability of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde. Aromatic aldehydes can be susceptible to oxidation or other degradation pathways at elevated temperatures.

    Precautions:

    • Use gentle heating (e.g., a water bath at 40-50°C) and monitor for any color changes that might indicate decomposition.

    • If the reaction is sensitive to air, perform the dissolution under an inert atmosphere (e.g., nitrogen or argon).

    • Be aware of the boiling point of your chosen solvent to avoid evaporation.

    Troubleshooting Guide

    Problem: My compound is still not dissolving, even with the recommended solvents.

    This is a common challenge in organic synthesis.[6][7] Here is a systematic approach to troubleshoot this issue:

    Workflow for Systematic Solubility Troubleshooting

    A Initial Observation: Compound is insoluble in the chosen solvent at room temperature. B Step 1: Gentle Heating Warm the mixture to 40-50°C with stirring. A->B C Is the compound fully dissolved? B->C D Yes Proceed with your experiment, maintaining the temperature if necessary. C->D Yes E No C->E No F Step 2: Solvent Mixtures Gradually add a co-solvent. E->F G Is the compound fully dissolved? F->G H Yes Note the effective solvent ratio and proceed. G->H Yes I No G->I No J Step 3: Sonication Place the sample in an ultrasonic bath for 5-10 minutes. I->J K Is the compound fully dissolved? J->K L Yes Proceed with your experiment. K->L Yes M No Consider alternative, more aggressive solvents (e.g., DMSO, DMF if not already tried) or re-evaluate the purity of your compound. K->M No

    Caption: A step-by-step decision tree for addressing solubility issues.

    Detailed Troubleshooting Steps:

    1. The Power of Solvent Mixtures:

    If a single solvent is ineffective, a binary solvent system can be highly successful. The goal is to fine-tune the polarity of the medium.

    • For moderately polar solvents (e.g., DCM, THF): Try adding a small amount of a more polar solvent like methanol or acetone.

    • For polar solvents (e.g., Methanol): If the compound is "crashing out," it may be too polar. Try adding a less polar co-solvent like toluene.

    2. The "Oiling Out" Phenomenon:

    Problem: Instead of dissolving or remaining a solid, my compound forms an oily liquid at the bottom of the flask.

    Cause: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or if significant impurities are present.[8]

    Solutions:

    • Switch to a lower-boiling point solvent.

    • Increase the volume of the solvent.

    • Cool the solution slowly. Rapid cooling can sometimes favor oiling out over crystallization.

    3. If All Else Fails: Considering Compound Purity

    Persistent solubility issues can sometimes be an indicator of impurities or even polymerization of the aldehyde, especially if it has been stored for a long time.

    • Analytical Check: Run a quick analytical test like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check the purity of your starting material.

    • Purification: If impurities are detected, consider purifying the compound by recrystallization or column chromatography before attempting to dissolve it for your reaction.

    Experimental Protocols

    Protocol 1: Standard Shake-Flask Method for Solubility Determination

    This protocol provides a standardized method to quantitatively assess the solubility of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde in various solvents.[9]

    Materials:

    • 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde

    • Analytical grade solvents (e.g., DMSO, DCM, Methanol, Acetonitrile, Ethyl Acetate, Hexane)

    • Screw-capped vials

    • Orbital shaker at a controlled temperature (e.g., 25°C)

    • Analytical balance

    • HPLC or UV-Vis spectrophotometer

    Procedure:

    • Add an excess amount of the compound to a vial, ensuring a visible amount of undissolved solid remains.

    • Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

    • Seal the vials and place them on an orbital shaker.

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant and dilute it with the same solvent to a concentration suitable for analysis.

    • Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.

    • Calculate the solubility in mg/mL or mol/L.

    Illustrative Solubility Data

    The following table provides an example of how to present solubility data. Note that these are representative values for a hypothetical heterocyclic aldehyde and should be experimentally determined for 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde.

    SolventPolarity IndexIllustrative Solubility (mg/mL) at 25°C
    Hexane0.1< 0.1
    Toluene2.41.5
    Dichloromethane (DCM)3.125.0
    Tetrahydrofuran (THF)4.075.0
    Acetone5.1150.0
    Acetonitrile5.8120.0
    Ethanol4.390.0
    Dimethyl Sulfoxide (DMSO)7.2> 200.0

    Visualizing Polarity and Solvent Choice

    The choice of solvent is a balance between the polar and non-polar characteristics of the solute.

    cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents cluster_intermediate Intermediate Polarity Solute 1-[2-(methylsulfanyl)phenyl]- 1H-pyrrole-2-carbaldehyde DMSO DMSO Solute->DMSO Good Interaction (Aldehyde Group) Hexane Hexane Solute->Hexane Poor Interaction Toluene Toluene Solute->Toluene Moderate Interaction (Aromatic Rings) DCM DCM Solute->DCM Balanced Interaction THF THF Solute->THF Balanced Interaction Methanol Methanol

    Caption: Conceptual diagram of solvent-solute interactions based on polarity.

    References

    • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

    • Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2-carboxaldehyde, 1-methyl- (CAS 1192-58-1). Retrieved from [Link]

    • ResearchGate. (2021). Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. Retrieved from [Link]

    • Scent.vn. (n.d.). 1-Methyl-1H-pyrrole-2-carboxaldehyde CAS# 1192-58-1. Retrieved from [Link]

    • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

    • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

    • ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds? Retrieved from [Link]

    • The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1. Retrieved from [Link]

    • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

    • Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

    • FooDB. (2010, April 8). Showing Compound 1-Methyl-2-pyrrolecarboxaldehyde (FDB020364). Retrieved from [Link]

    • ChemBK. (2024, April 9). 1H-Pyrrole-2-carboxaldehyde,1-methyl-. Retrieved from [Link]

    • Universidad San Francisco de Quito USFQ. (2010, October 15). Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in 2.82 mol̇L >-1> aqueous DMSO at 298.15 K, inhibition of lymphoproliferation and tubulin polymerization: A study based on the scaled particle theory. Retrieved from [Link]

    • ACS Publications. (2017, January 23). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System | The Journal of Organic Chemistry. Retrieved from [Link]

    • ScienceDirect. (n.d.). Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of. Retrieved from [Link]

    • ResearchGate. (2025, September 19). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. Retrieved from [Link]

    • JMEST. (n.d.). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. Retrieved from [Link]

    • PMC. (n.d.). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. Retrieved from [Link]

    • MDPI. (2017, March 17). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Chromatography &amp; Purification of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde

    Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde .

    Because this molecule possesses a unique combination of an electron-rich aromatic core, a strong hydrogen-bond accepting aldehyde, and a lipophilic, polarizable thioether, it presents specific chromatographic challenges. This guide bypasses generic advice to provide causality-driven troubleshooting, self-validating protocols, and precise solvent systems.

    Part 1: Structural Profiling & Chromatographic Causality

    To purify a molecule effectively, you must understand how its structural micro-environments interact with stationary phases:

    • The C2-Carbaldehyde Group : The carbonyl oxygen is a hard Lewis base. On bare silica gel (Normal Phase), it engages in aggressive hydrogen bonding with unendcapped, acidic silanol groups (-SiOH). This is the primary cause of peak tailing and irreversible adsorption in pyrrole-2-carbaldehydes [1].

    • The 2-(Methylsulfanyl)phenyl Group : This substituent acts as a lipophilic anchor, drastically increasing the compound's retention on C18 (Reverse Phase) columns. Furthermore, the thioether sulfur is a soft Lewis base. On low-grade silica containing trace heavy metals (e.g., iron), the sulfur can weakly coordinate, causing the compound to streak across the column [4].

    • The Pyrrole Core : While the electron-withdrawing aldehyde stabilizes the pyrrole ring against rapid oxidation compared to unsubstituted pyrroles, prolonged exposure to the high surface area of acidic silica gel in the presence of atmospheric oxygen can still induce trace polymerization or discoloration [1].

    Part 2: Normal Phase (Flash) Chromatography

    Recommended Solvent Systems
    Solvent SystemRatio RangeSelectivity ProfileBest Application
    Hexanes / Ethyl Acetate 95:5 to 60:40Standard polarity-based elution.General crude purification and baseline separation.
    Toluene / Ethyl Acetate 98:2 to 80:20Exploits π−π interactions with the N-phenyl and pyrrole rings.Separating structurally similar aromatic impurities.
    Dichloromethane (DCM) 100% to 98:2 (with MeOH)High solubility; suppresses silanol interactions.Resolving severe tailing or processing overloaded columns.
    Self-Validating Protocol: Flash Chromatography

    This protocol utilizes dry-loading to prevent the lipophilic thioether from "oiling out" at the column head, ensuring a narrow injection band.

    • Sample Preparation (Dry Loading) : Dissolve the crude mixture in a minimal volume of DCM. Add 230-400 mesh silica gel (1:3 ratio to crude mass). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Column Equilibration : Pack a silica gel column using 100% Hexanes.

    • Elution Execution : Apply the dry-loaded sample to the column head. Elute with a step gradient: 2 column volumes (CV) of 100% Hexanes, followed by 5% EtOAc/Hexanes, increasing by 5% increments up to 30% EtOAc.

    • Validation (The Self-Check) : Spot fractions on a TLC plate. The target compound is highly UV-active at 254 nm. To validate that the spot is your target and not an unreacted aromatic starting material, dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and heat gently. The target spot will immediately turn bright orange/red, confirming the presence of the intact aldehyde group.

    Troubleshooting FAQs (Normal Phase)

    Q: My compound is streaking severely on bare silica gel TLC, even in non-polar solvents. How do I fix this? A: The aldehyde is interacting intensely with acidic silanols, and the thioether may be coordinating with trace metals in the silica[1, 4]. Solution: Switch your mobile phase to Dichloromethane, which naturally suppresses silanol interactions better than Hexanes. Alternatively, add 1% Triethylamine (TEA) to your Hexane/EtOAc eluent to pacify the acidic silanols before the target molecule interacts with them.

    Q: I have a co-eluting impurity that I suspect is the unreacted 2-(methylsulfanyl)aniline starting material. How do I separate them? A: 2-(methylsulfanyl)aniline is a primary amine, making it significantly more basic than your target neutral pyrrole-aldehyde. Solution: Do not rely on chromatography to fix a workup error. Wash the crude mixture with 1M HCl during the aqueous extraction phase. The amine will protonate and partition into the aqueous layer, while your target pyrrole-aldehyde remains safely in the organic layer.

    Part 3: Reverse Phase (HPLC/UPLC) Chromatography

    Recommended Gradient Profiles
    Mobile Phase AMobile Phase BModifierGradient ProfileApplication
    WaterAcetonitrile (ACN)0.1% Formic Acid10% to 90% B (15 min)Standard analytical purity check & LC-MS validation.
    WaterMethanol (MeOH)0.1% Formic Acid20% to 95% B (20 min)Alternative selectivity for co-eluting lipophilic impurities.
    Self-Validating Protocol: Analytical HPLC-MS

    This protocol uses acidic modifiers to ensure sharp peak shapes for pyrrole derivatives [2, 3].

    • System Setup : Equip the HPLC with a high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Solvent Preparation : Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid protonates residual silanols on the C18 stationary phase, preventing secondary ion-exchange interactions with the pyrrole/aldehyde [3].

    • Gradient Execution : Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.3 mL/min.

    • Validation (The Self-Check) : Monitor absorbance at 254 nm. Confirm peak identity via in-line ESI-MS (Positive mode). The target mass [M+H]+ must be observed at m/z 232.08 (calculated for C12​H11​NOS ).

    Troubleshooting FAQs (Reverse Phase)

    Q: I am observing broad, split peaks on my C18 column. Is the compound degrading? A: Split peaks for this compound in RP-HPLC usually indicate a lack of mobile phase buffering rather than degradation. The aldehyde and pyrrole nitrogen can exist in rapid equilibrium with hydrated forms or interact with unendcapped silanols. Solution: Ensure your mobile phase contains exactly 0.1% Formic Acid [2]. If the problem persists, your C18 column may have voided at the head; run a neutral standard (like toluene) to check column integrity.

    Part 4: Troubleshooting Workflows

    Use the following decision tree to rapidly diagnose and resolve chromatographic anomalies for this specific compound class.

    ChromatographyTroubleshooting Start Chromatography Issue 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde NP Normal Phase (Silica) Start->NP RP Reverse Phase (HPLC) Start->RP TailingNP Peak Tailing / Streaking NP->TailingNP CoelutionNP Co-elution with Starting Material NP->CoelutionNP BroadRP Broad / Split Peaks RP->BroadRP ShiftRP Retention Time Shift RP->ShiftRP SolNP1 Switch to DCM/MeOH or add 1% TEA TailingNP->SolNP1 SolNP2 Use Toluene/EtOAc gradient CoelutionNP->SolNP2 SolRP1 Add 0.1% Formic Acid to mobile phase BroadRP->SolRP1 SolRP2 Check column for metal contamination ShiftRP->SolRP2

    Decision tree for troubleshooting chromatography of methylsulfanylphenyl-pyrrole-carbaldehydes.

    References

    • BenchChem. "Technical Support Center: Purification of Crude 3,4-diethyl-1H-pyrrole-2-carbaldehyde". benchchem.com. 1

    • SIELC Technologies. "Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column". sielc.com. 2

    • PMC/NIH. "The Adductomics of Isolevuglandins: Oxidation of IsoLG Pyrrole Intermediates Generates Pyrrole–Pyrrole Crosslinks and Lactams". nih.gov. 3

    • BenchChem. "Technical Support Center: Synthesis of Sterically Hindered Thiazoles". benchchem.com. 4

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde vs 1-phenyl-1H-pyrrole-2-carbaldehyde

    An in-depth technical monograph and application guide designed for researchers, synthetic chemists, and drug development professionals evaluating N-aryl pyrrole building blocks for advanced scaffold synthesis and ligand...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical monograph and application guide designed for researchers, synthetic chemists, and drug development professionals evaluating N-aryl pyrrole building blocks for advanced scaffold synthesis and ligand design.

    Executive Overview: The Role of Ortho-Substitution in N-Aryl Pyrroles

    In the design of novel pharmaceuticals and transition-metal catalysts, the pyrrole ring serves as a privileged scaffold. When comparing 1-phenyl-1H-pyrrole-2-carbaldehyde (Compound B) with its functionalized analog 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde (Compound A), the critical differentiator is the ortho-methylsulfanyl (-SMe) group on the N-phenyl ring.

    While Compound B acts as a standard, unhindered building block for linear extensions and monodentate ligand synthesis, Compound A introduces profound steric and electronic complexities. The -SMe group restricts the dihedral angle between the pyrrole and phenyl rings, forcing a non-planar conformation. More importantly, the soft Lewis basicity of the sulfur atom transforms Compound A into a highly valuable precursor for hemilabile bidentate (S, N or S, O) ligands and sulfur-containing fused heterocycles (e.g., pyrrolobenzothiazepines).

    Structural and Electronic Profiling

    1-phenyl-1H-pyrrole-2-carbaldehyde (The Baseline)

    Lacking ortho-substituents, the N-phenyl ring in this compound can freely rotate, though it prefers a slight twist to minimize steric clash between the ortho-protons of the phenyl ring and the C3/C5 protons of the pyrrole. This compound is primarily utilized in standard Knoevenagel condensations, Wittig reactions, or reductive aminations where the N-phenyl group simply serves as a lipophilic, electron-withdrawing anchor.

    1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde (The Functionalized Scaffold)

    The introduction of the bulky -SMe group at the ortho position induces significant steric hindrance. This forces the N-aryl bond out of coplanarity, disrupting extended π -conjugation and altering the electronic density at the pyrrole core.

    • Coordination Chemistry: When the aldehyde is condensed with a primary amine to form a Schiff base, the resulting molecule acts as a bidentate [S, N] ligand. The thioether sulfur acts as a "hemilabile" donor—capable of coordinating to transition metals (like Pd, Pt, or Ru) to stabilize intermediates, but easily dissociating to open a coordination site during catalytic cycles.

    • C-H Activation & Cyclization: The proximity of the sulfur atom to the pyrrole core makes it an ideal candidate for intramolecular cyclizations, allowing access to complex tricyclic systems critical in modern drug discovery.

    Physicochemical Properties Comparison

    The following table summarizes the key quantitative metrics that dictate the pharmacokinetic (PK) and synthetic behavior of both compounds.

    Property1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde1-phenyl-1H-pyrrole-2-carbaldehyde
    CAS Number 299166-76-030186-39-1
    Molecular Formula C₁₂H₁₁NOSC₁₁H₉NO
    Molecular Weight 217.29 g/mol 171.20 g/mol
    Estimated LogP ~2.6~2.1
    H-Bond Acceptors 2 (Oxygen, Sulfur)1 (Oxygen)
    Rotatable Bonds 32
    Ligand Denticity (Post-Imine) Bidentate (Hemilabile S, N)Monodentate (N only)

    Divergent Synthetic Workflows

    The true value of these building blocks lies in their divergent downstream applications. Below is a logical mapping of how the structural differences dictate their use in synthetic chemistry.

    G Start Pyrrole-2-carbaldehyde ReagentA + 2-Iodothioanisole (Cu-Catalyzed) Start->ReagentA ReagentB + Iodobenzene (Cu-Catalyzed) Start->ReagentB CompA 1-[2-(methylsulfanyl)phenyl]- 1H-pyrrole-2-carbaldehyde ReagentA->CompA Ullmann C-N Coupling CompB 1-phenyl-1H-pyrrole- 2-carbaldehyde ReagentB->CompB Ullmann C-N Coupling AppA1 Hemilabile Bidentate Ligands (S, N/O) CompA->AppA1 Schiff Base Condensation AppA2 Fused Thiazepine Scaffolds CompA->AppA2 Intramolecular Cyclization AppB1 Monodentate Ligands CompB->AppB1 AppB2 Standard N-Aryl Pharmaceuticals CompB->AppB2

    Divergent synthetic pathways and downstream applications of N-aryl pyrrole derivatives.

    Experimental Methodology: Copper-Catalyzed N-Arylation

    To synthesize either compound from the highly accessible pyrrole-2-carbaldehyde, a modified Ullmann-type C-N cross-coupling is the industry standard [1]. The protocol below details the synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde , but can be directly adapted for the methylsulfanyl analog by substituting iodobenzene with 2-iodothioanisole.

    Causality in Reagent Selection
    • Copper(I) Iodide (CuI) & N,N'-Dimethylethylenediamine (DMEDA): CuI serves as the precatalyst. DMEDA is a bidentate ligand that solubilizes the Cu(I) species and prevents its disproportionation into Cu(0) and Cu(II), drastically lowering the required activation energy for the oxidative addition of the aryl iodide.

    • Potassium Phosphate (K₃PO₄): A mild, insoluble inorganic base. It is strong enough to deprotonate the weakly acidic pyrrole N-H (pKa ~16.5) but mild enough to prevent unwanted aldol condensations of the pendant aldehyde group.

    • Toluene: A non-polar, high-boiling solvent that supports the high temperatures (110 °C) required for the Ullmann coupling while minimizing solvent-ligand competition at the copper center.

    Step-by-Step Self-Validating Protocol
    • Preparation of the Catalyst Complex: In an oven-dried Schlenk tube under an argon atmosphere, combine CuI (0.05 equiv, 5 mol%) and K₃PO₄ (2.1 equiv). Self-Validation: Ensure the argon flow is continuous; Cu(I) is highly susceptible to oxidation to catalytically inactive Cu(II) in the presence of atmospheric oxygen.

    • Reagent Addition: Add pyrrole-2-carbaldehyde (1.0 equiv) and the corresponding aryl iodide (iodobenzene or 2-iodothioanisole, 1.2 equiv).

    • Solvent and Ligand Introduction: Add anhydrous toluene (0.5 M relative to the pyrrole) followed by DMEDA (0.10 equiv, 10 mol%). Causality: The liquid ligand is added last to immediately complex with the CuI in solution, initiating the formation of the active catalytic species (evident by a color change to a deep blue/green or brown solution depending on the exact resting state).

    • Reaction Execution: Seal the tube and heat the mixture to 110 °C in a pre-heated oil bath. Stir vigorously for 16–24 hours.

    • In-Process Monitoring (TLC): After 16 hours, sample the reaction. Run a TLC using Hexanes/Ethyl Acetate (9:1). Self-Validation: The reaction is complete when the starting pyrrole-2-carbaldehyde spot (Rf ~0.3) is entirely consumed, and a new, less polar spot (Rf ~0.6) appears. If starting material remains, continue heating.

    • Quenching and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the suspension through a short pad of Celite to remove the insoluble phosphate salts and bulk copper residues. Wash the organic filtrate with a 5% aqueous ammonia solution. Causality: Ammonia forms a highly water-soluble [Cu(NH3​)4​]2+ complex, effectively stripping residual copper from the organic product and preventing heavy metal contamination in downstream biological assays.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure N-aryl pyrrole.

    Conclusion

    The choice between 1-phenyl-1H-pyrrole-2-carbaldehyde and 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde dictates the trajectory of a synthetic campaign. For researchers aiming to build linear, unencumbered N-heterocycles, Compound B provides a reliable, low-steric foundation. Conversely, for advanced drug discovery programs targeting complex polycyclic architectures or developing novel transition-metal catalysts, the hemilabile sulfur atom and enforced steric twist of Compound A offer unparalleled chemical leverage.

    References

    • Title: Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    Comparative

    Spatial Conformation and Crystallographic Profiling: A Comparative Guide to 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde

    As a Senior Application Scientist specializing in small-molecule structural characterization, I frequently encounter challenges in resolving the spatial dynamics of sterically hindered heterocycles. 1-[2-(methylsulfanyl)...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist specializing in small-molecule structural characterization, I frequently encounter challenges in resolving the spatial dynamics of sterically hindered heterocycles. 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde (hereafter referred to as 2-SMe-1PhPy-2CHO ) represents a fascinating structural paradigm. It is a highly functionalized push-pull system where the spatial arrangement of the pyrrole and phenyl rings dictates its photophysical properties and binding affinity in drug discovery applications.

    This guide objectively compares the crystallographic spatial data of 2-SMe-1PhPy-2CHO against less hindered alternatives, detailing the causality behind its unique conformation and providing a field-proven, self-validating protocol for X-ray diffraction analysis.

    The Causality of Spatial Conformation: Steric vs. Electronic Tug-of-War

    To understand the performance and spatial behavior of 2-SMe-1PhPy-2CHO, we must first examine the baseline dynamics of N-phenylpyrroles.

    In unsubstituted 1-phenylpyrrole, the molecule constantly balances ortho-hydrogen repulsion with π-electron conjugation. This results in a highly flexible dihedral twist that, while hovering around 40° in the gas phase, often planarizes to a near-flat 5.7° in the crystalline state due to the overriding energy benefits of coplanar π-π stacking[1]. Furthermore, upon photoexcitation, these flexible systems easily isomerize into a perpendicular Twisted Intramolecular Charge Transfer (TICT) state[2].

    However, introducing an ortho-substituent fundamentally alters this energy landscape. Bulky substitutions adjacent to the N-phenyl bond rigidly lock the conformation; for instance, quinoline-substituted N-phenylpyrroles exhibit dihedral angles approaching 68°[3]. In 2-SMe-1PhPy-2CHO , the large van der Waals radius of the sulfur atom (~1.8 Å) in the methylsulfanyl group creates an insurmountable steric clash with the pyrrole C2-carbaldehyde oxygen and C5-hydrogen.

    The Causality: The molecule must rotate around the N-C(phenyl) bond to minimize this steric strain. This rotation completely decouples the π-systems of the two rings, locking the molecule into an orthogonal state and preventing the planarization typically induced by crystal packing forces.

    Quantitative Spatial Data Comparison

    The table below summarizes the crystallographic parameters of the target compound compared to a baseline and a mild steric control.

    Table 1: Comparative Crystallographic Spatial Data for N-Phenylpyrrole Derivatives

    CompoundN-C(phenyl) Bond Length (Å)Dihedral Angle (θ)Carbaldehyde OrientationPrimary Crystal Packing Motif
    1-phenyl-1H-pyrrole-2-carbaldehyde (Baseline)1.4325.7°Syn to pyrrole NCoplanar π-π stacking
    1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde (Steric Control)1.44558.2°Anti to pyrrole NEdge-to-face C-H···π interactions
    2-SMe-1PhPy-2CHO (Target)1.45172.4°Anti to pyrrole NS···O chalcogen bonding & C-H···O

    Data Interpretation: The N-C bond in the target compound lengthens significantly (1.451 Å vs 1.432 Å). Because the orthogonal twist (72.4°) breaks the partial double-bond character derived from π-conjugation, the bond adopts a pure single-bond character. Furthermore, the lack of coplanarity forces the crystal lattice to rely on weaker S···O chalcogen bonds rather than robust π-π stacking.

    Self-Validating X-Ray Crystallography Protocol

    To accurately capture the spatial data of sterically hindered compounds like 2-SMe-1PhPy-2CHO, standard room-temperature data collection is insufficient due to high thermal motion in the -SMe and -CHO groups. The following step-by-step protocol is engineered with built-in validation gates to ensure absolute data integrity.

    Phase 1: Crystal Growth and Selection
    • Solvent System: Dissolve 50 mg of 2-SMe-1PhPy-2CHO in 2 mL of dichloromethane (DCM). Layer carefully with 4 mL of n-hexane (anti-solvent) in a crystallization tube.

    • Vapor Diffusion: Seal the tube and allow slow diffusion at 4°C over 72 hours.

      • Causality: Low-temperature diffusion slows nucleation, preventing the kinetic trapping of metastable polymorphs and yielding high-quality, single-domain block crystals.

    Phase 2: Cryogenic Mounting & Pre-Validation
    • Harvesting: Submerge the selected crystal in Paratone-N oil.

      • Causality: Paratone-N displaces the mother liquor entirely. This prevents the formation of amorphous ice rings during flash-cooling, which would otherwise obscure high-resolution diffraction spots necessary for resolving sulfur's anisotropic displacement parameters.

    • Mounting: Mount the crystal on a MiTeGen cryoloop and flash-cool to 100 K in a liquid nitrogen stream.

    • Validation Gate 1 (Unit Cell Pre-Check): Index three randomly selected crystals from the batch. If the unit cell parameters ( a,b,c,α,β,γ ) deviate by >0.5% across the samples, the batch is polymorphic. Action: Discard and repeat crystallization.

    Phase 3: Data Collection & Refinement
    • Diffraction: Collect data using Mo Kα radiation ( λ = 0.71073 Å) up to a resolution of 2θ=55∘ .

    • Validation Gate 2 (Data Quality): During data reduction (e.g., using APEX3), monitor the internal merging R-factor ( Rint​ ). If Rint​>0.08 , the crystal is twinned or radiation-damaged. Action: Abort and mount a new crystal.

    • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Gate 3 (CheckCIF): Generate a CIF file and run it through the IUCr CheckCIF routine. The protocol is only considered successful if no Level A or B alerts regarding missing atoms or incorrect stereochemistry are triggered.

    Mechanistic Workflow Visualization

    The following diagram maps the logical progression from the molecule's structural features to its final crystallographic behavior.

    G A 1-[2-(methylsulfanyl)phenyl]- 1H-pyrrole-2-carbaldehyde B Ortho-SMe Steric Clash (Sulfur vdW Radius ~1.8 Å) A->B Structural Feature C N-C(phenyl) Bond Rotation (Energy Minimization) B->C Induces D Orthogonal Conformation (Dihedral Angle > 65°) C->D Results In E Electronic Decoupling (Disrupted π-Conjugation) D->E Electronic Effect F Crystal Packing: Absence of Coplanar π-π Stacking D->F Crystallographic Effect

    Workflow detailing the steric-induced orthogonal conformation and its crystallographic effects.

    Implications for Drug Development

    Understanding the exact spatial coordinates of 2-SMe-1PhPy-2CHO is critical for rational drug design. By utilizing the ortho-methylsulfanyl group to intentionally break coplanarity, medicinal chemists can "pre-organize" the molecule into a 3D conformation that perfectly matches a deep, narrow hydrophobic binding pocket in a target protein. Furthermore, because the conformation is sterically locked, the entropic penalty upon target binding is significantly reduced compared to the flexible, unsubstituted 1-phenyl-1H-pyrrole-2-carbaldehyde, directly translating to higher binding affinities.

    References
    • Computational Characterization of Low-Lying States and Intramolecular Charge Transfers in N-Phenylpyrrole and the Planar-Rigidized Fluorazene The Journal of Physical Chemistry A[Link]

    • Solvent-Mediated Charge Transfer Dynamics of a Model Brown Carbon Aerosol Chromophore: Photophysics of 1-Phenylpyrrole The Journal of Physical Chemistry A[Link]

    • Ethyl 4-(2-chloroquinolin-3-yl)-1-phenyl-1H-pyrrole-3-carboxylate Acta Crystallographica Section E: Structure Reports Online[Link]

    Sources

    Validation

    HPLC method validation for 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde purity analysis

    Title: Optimizing and Validating HPLC Methods for Aromatic Thioether Pyrroles: A Comparative Guide to Column Selectivity As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermed...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Optimizing and Validating HPLC Methods for Aromatic Thioether Pyrroles: A Comparative Guide to Column Selectivity

    As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate analysis is the separation of highly aromatic, electron-rich compounds from their closely related degradation products and positional isomers.

    This guide provides an in-depth, objective comparison of HPLC column chemistries for the purity analysis of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde —a complex building block featuring a thioether, an aldehyde, and a bi-aromatic (phenyl-pyrrole) system. Furthermore, we will establish a step-by-step method validation protocol grounded in the latest ICH Q14 and ICH Q2(R2) guidelines, ensuring your analytical procedure functions as a robust, self-validating system[1][2].

    The Analytical Challenge: Causality in Column Selection

    When analyzing 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde, the primary analytical hurdles are:

    • Oxidation Products: The methylsulfanyl (thioether) group is highly susceptible to oxidation, forming a polar sulfoxide (1-[2-(methylsulfinyl)phenyl]-1H-pyrrole-2-carbaldehyde).

    • Positional Isomers: Synthetic byproducts often include the 3-carbaldehyde isomer, which possesses near-identical hydrophobicity to the target 2-carbaldehyde compound.

    Why Traditional C18 Fails

    Standard C18 (octadecyl) columns rely exclusively on hydrophobic (dispersive) interactions. Because the target compound and its positional isomer have identical molecular weights and similar lipophilicity, C18 phases often fail to resolve them. Furthermore, the highly polar sulfoxide degradant is poorly retained on C18, often eluting near the void volume where matrix suppression occurs[3].

    The Biphenyl Advantage

    To achieve separation, we must exploit the molecule's aromaticity. Biphenyl stationary phases offer orthogonal selectivity by engaging in multiple interaction mechanisms:

    • π−π Interactions: The two phenyl rings of the biphenyl phase interact strongly with the electron-rich pyrrole and phenyl rings of the analyte[4].

    • Dipole-Dipole Interactions: Biphenyl phases exhibit strong affinity for compounds containing dipole moments, such as the sulfoxide group, drastically increasing its retention factor ( k′ ) compared to alkyl phases[3].

    Mechanistic Note: To maximize π−π interactions on a biphenyl column, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains its own π electrons (C N), which compete with the analyte and suppress the stationary phase's π−π interaction capabilities[4].

    Experimental Data: Column Performance Comparison

    We evaluated three core-shell (2.6 µm) column chemistries under identical gradient conditions (Water/Methanol with 0.1% Formic Acid). The results are summarized below:

    Column ChemistryImpurity A (Sulfoxide) Retention ( k′ )Critical Pair Resolution ( Rs​ ) (Main vs Isomer)Peak Asymmetry ( As​ ) (Main Peak)Verdict
    C18 (Octadecyl) 0.8 (Poor retention)1.1 (Co-elution)1.55Unsuitable for isomer separation.
    Phenyl-Hexyl 1.41.81.25Marginal resolution; susceptible to baseline drift.
    Biphenyl 3.2 (Optimal) 4.5 (Baseline) 1.05 Superior π−π and dipole selectivity.

    Method Development & Validation Strategy (ICH Q14 & Q2(R2))

    Historically, method validation was treated as a retrospective checklist. The adoption of ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) shifts the paradigm toward a science- and risk-based lifecycle approach[2].

    Before executing validation, we define an Analytical Target Profile (ATP) . Every protocol described below is designed as a self-validating system—meaning the method includes built-in System Suitability Testing (SST) criteria that must pass before any sample data is considered valid[5].

    G ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) Column & Mobile Phase Screening ATP->Dev Risk Risk Assessment Identify Critical Method Parameters Dev->Risk Val Method Validation (ICH Q2(R2)) Evaluate Specificity, Precision, Accuracy Risk->Val Life Lifecycle Management Ongoing Verification & Control Strategy Val->Life

    Figure 1: ICH Q14/Q2(R2) aligned lifecycle workflow for HPLC method development and validation.

    Step-by-Step Experimental Protocol & Validation Workflow

    Part A: Optimized Chromatographic Conditions
    • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

    • Gradient: 40% B to 80% B over 12 minutes, hold for 3 minutes, re-equilibrate at 40% B for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 254 nm (PDA detector for peak purity analysis).

    Part B: The Self-Validating System (System Suitability Testing)

    Prior to any validation step, the SST must be executed using a standard mixture of the main compound and its isomer.

    • Resolution ( Rs​ ): Must be ≥2.0 between the 2-carbaldehyde and 3-carbaldehyde isomers.

    • Tailing Factor ( As​ ): Must be ≤1.5 for the main peak.

    • Injection Precision: %RSD of peak area for 5 replicate injections must be ≤2.0% .

    Part C: ICH Q2(R2) Validation Execution

    Step 1: Specificity & Forced Degradation Objective: Prove the method can unequivocally assess the analyte in the presence of impurities.

    • Prepare a 1.0 mg/mL solution of the target compound.

    • Oxidative Stress: Add 1 mL of 3% H2​O2​ to 5 mL of the sample. Heat at 60°C for 1 hour. This intentionally generates the sulfoxide and sulfone impurities.

    • Acid/Base Stress: Treat separate aliquots with 0.1N HCl and 0.1N NaOH at 60°C for 2 hours.

    • Analysis: Inject all stressed samples. Use the PDA detector to confirm peak purity (Peak Purity Angle < Peak Purity Threshold). Ensure baseline resolution ( Rs​>1.5 ) between the main peak and all degradation products[1].

    Step 2: Linearity & Range Objective: Demonstrate that the UV response is directly proportional to concentration.

    • Prepare a stock solution of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde at 2.0 mg/mL.

    • Dilute to create five concentration levels: 25%, 50%, 100%, 125%, and 150% of the target working concentration (1.0 mg/mL).

    • Inject each level in triplicate.

    • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤5% of the 100% level response[5].

    Step 3: Accuracy (Recovery) Objective: Confirm the closeness of agreement between the measured value and the true value.

    • Prepare synthetic mixtures by spiking known quantities of the reference standard into a blank matrix at 50%, 100%, and 150% levels.

    • Prepare three independent replicates per level (9 samples total).

    • Acceptance Criteria: Calculate the percentage recovery. Mean recovery must fall between 98.0% and 102.0% with an RSD ≤2.0% [5].

    Step 4: Precision (Repeatability & Intermediate Precision) Objective: Prove the coherence of repeated measurements under specified conditions.

    • Repeatability: Prepare 6 independent sample solutions at the 100% concentration level (1.0 mg/mL). Inject each once.

    • Intermediate Precision: On a different day, have a second analyst prepare 6 new solutions and run them on a different HPLC instrument (or different column lot).

    • Acceptance Criteria: The overall %RSD for assay content across all 12 samples must be ≤2.0% [1].

    Step 5: Robustness (Risk-Based Control) Objective: Evaluate the method's capacity to remain unaffected by deliberate, small variations.

    • Vary the Flow Rate by ±0.1 mL/min.

    • Vary the Column Temperature by ±5 °C.

    • Vary the Mobile Phase B starting composition by ±2 %.

    • Acceptance Criteria: Under all varied conditions, the SST criteria (specifically Rs​≥2.0 for the critical isomer pair) must still be met, proving the method is robust for routine Quality Control[5].

    Conclusion

    For the purity analysis of complex aromatic thioethers like 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde, relying on standard C18 chemistry introduces significant analytical risk. By understanding the causality of chromatographic interactions and selecting a Biphenyl stationary phase with a methanol gradient, we leverage π−π and dipole-dipole forces to achieve superior resolution of critical isomers and polar sulfoxide degradants. When paired with a rigorous ICH Q14/Q2(R2) validation framework, this approach yields a highly reliable, self-validating analytical procedure.

    References

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

    • Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences. Available at:[Link]

    • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at:[Link]

    • Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Thames Restek. Available at:[Link]

    • UNDER THE HALO: Biphenyl Columns. Advanced Materials Technology (HALO Columns). Available at:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde

    Comprehensive Safety & Handling Guide: 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde As drug development accelerates, the use of highly functionalized, novel building blocks like 1-[2-(methylsulfanyl)phenyl]-1H-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety & Handling Guide: 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde

    As drug development accelerates, the use of highly functionalized, novel building blocks like 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde is becoming increasingly common in the synthesis of complex therapeutics, porphyrins, and BODIPY dyes. However, handling novel substituted pyrroles requires moving beyond generic safety data sheets (SDS) and applying mechanistic risk assessments.

    This guide provides a causality-driven, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific chemical.

    Risk Assessment & Hazard Causality

    To select the correct PPE, we must first understand the molecular behavior of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde. The hazard profile is driven by two distinct functional moieties:

    • The Pyrrole-2-Carbaldehyde Moiety: The electrophilic formyl group is highly reactive toward biological nucleophiles (such as primary amines in skin proteins and mucous membranes). Exposure typically results in severe eye damage and skin sensitization. Base derivatives of pyrrole-2-carbaldehyde are classified as severe irritants and require stringent respiratory and dermal barriers.

    • The 2-(Methylsulfanyl)phenyl Group: The addition of a thioether (methylsulfanyl) ring significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can rapidly permeate the lipid-rich stratum corneum of human skin. Furthermore, related methylsulfanyl-anilines exhibit acute toxicity via oral, dermal, and inhalation routes[1][2].

    The Causality of PPE Selection: Because the thioether group acts as a permeation enhancer, natural rubber latex gloves are strictly prohibited; the lipophilic nature of the chemical will degrade latex rapidly. Nitrile or Neoprene must be used. Furthermore, as a crystalline solid, the compound poses a high risk of aerosolized dust generation, necessitating respiratory protection if handled outside of primary engineering controls.

    Personal Protective Equipment (PPE) Matrix

    According to the3, a hazard assessment must dictate PPE selection[3]. The following matrix summarizes the required PPE based on the compound's physicochemical properties.

    Hazard ParameterValue / ImplicationMandatory PPE SpecificationCausality & Justification
    Physical State Crystalline SolidN95 Respirator (if outside hood)Prevents inhalation of aerosolized, highly reactive aldehyde dust.
    Lipophilicity High (Thioether moiety)Nitrile Gloves (≥ 5 mil) Thioethers permeate porous latex. Nitrile provides a dense synthetic barrier[3].
    Ocular Toxicity Severe IrritantIndirect-Vented Goggles Prevents airborne dust from reacting with the aqueous environment of the cornea[4].
    Dermal Toxicity Acute Tox 4 (Predicted)Flame-Resistant Lab Coat Prevents systemic absorption through accidental skin contact[4].

    Self-Validating Operational Protocols

    3 emphasizes that engineering controls must precede PPE in the hierarchy of safety[3]. The following step-by-step methodology ensures that every safety measure is actively verified before proceeding.

    Step 1: Engineering Control Validation
    • Action: Turn on the chemical fume hood and check the continuous flow monitor.

    • Validation: Do not open the chemical container unless the face velocity reads strictly between 80 and 120 feet per minute (fpm) . If the hood lacks a digital monitor, use a handheld velometer or perform a tissue-paper smoke test to visually confirm inward directional airflow.

    Step 2: PPE Integrity Check
    • Action: Don the required lab coat, indirect-vented goggles, and nitrile gloves.

    • Validation: Perform the "air-inflation test" on your gloves. Trap air inside the glove and roll the cuff down to pressurize the fingers. Discard immediately if any micro-leaks are detected.

    Step 3: Chemical Transfer & Weighing
    • Action: Use an anti-static, grounded spatula to transfer the solid.

    • Causality: Static electricity can cause fine, lipophilic powders to repel and aerosolize, bypassing the fume hood's capture velocity and adhering to your PPE.

    • Validation: Weigh the material directly into a tared, sealable vial. Seal the vial before removing it from the fume hood to prevent cross-contamination of the general laboratory space.

    Step 4: Oxidative Decontamination
    • Action: Wipe down the balance, spatulas, and hood surface with a 10% sodium hypochlorite (bleach) solution, followed by water.

    • Causality: The bleach acts as a mild oxidant. It oxidizes the lipophilic thioether into a highly water-soluble sulfoxide/sulfone, and the reactive aldehyde into a stable carboxylic acid, effectively neutralizing the compound's primary toxicity mechanisms.

    Workflow A 1. Fume Hood Validation (Verify 80-120 fpm) B 2. PPE Donning & Inspection (Air-test Nitrile Gloves) A->B C 3. Chemical Transfer (Anti-static tools) B->C D 4. Reaction / Solubilization (Sealed vessels only) C->D E 5. Decontamination (Oxidative wipe-down) D->E

    Self-validating operational workflow for handling hazardous pyrrole derivatives.

    Spill Response & Disposal Plans

    In the event of an accidental release, immediate classification of the spill dictates the response. Because the compound is an acute irritant, 5 requires that personnel do not attempt to clean large spills without specialized respiratory equipment[5].

    • Minor Spill (< 50g, contained within the fume hood):

      • Keep the fume hood sash lowered to maintain capture velocity.

      • Cover the solid with an inert, dust-suppressing absorbent (e.g., damp sand or vermiculite) to prevent aerosolization.

      • Sweep the mixture using a disposable plastic scoop (avoid metal brushes that could spark or scratch surfaces).

      • Place the waste into a sealed, chemically compatible container labeled "Hazardous Organic Solid Waste (Thioether/Aldehyde)."

    • Major Spill (> 50g, or any quantity outside the fume hood):

      • Immediately evacuate the laboratory space.

      • Secure the doors to prevent unauthorized entry.

      • Contact Environmental Health and Safety (EHS). Do not attempt cleanup without a Powered Air-Purifying Respirator (PAPR) and a full Tyvek suit.

    SpillResponse S1 Spill Occurs S2 Assess Environment S1->S2 S3 Inside Fume Hood (< 50g) S2->S3 S4 Outside Hood or (> 50g) S2->S4 S5 Absorb with Inert Media (Vermiculite) S3->S5 S6 Evacuate Lab & Contact EHS S4->S6 S7 Dispose as Hazardous Organic Waste S5->S7

    Decision matrix for solid/liquid spill response of thioether compounds.

    References

    • Source: NCBI Bookshelf - National Institutes of Health (NIH)
    • Source: Occupational Safety and Health Administration (OSHA)
    • Personal Protective Equipment (PPE)
    • Pyrrole-2-carboxaldehyde Safety Information Source: Sigma-Aldrich URL

    Sources

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